
N-Desmethyl Dovitinib
Vue d'ensemble
Description
N-Desmethyl Dovitinib is a derivative of Dovitinib, a multi-targeted tyrosine kinase inhibitor. It has gained significant attention in the field of drug development due to its potential therapeutic effects, particularly in cancer treatment. The compound is known for its ability to inhibit checkpoint kinase 1, making it a valuable candidate for combination therapy in oncology .
Mécanisme D'action
Target of Action
N-Desmethyl Dovitinib, like its parent compound Dovitinib, is an orally active small molecule that exhibits potent inhibitory activity against multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis . The primary targets of this compound include vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGF) . These receptors play a crucial role in the proliferation and survival of cancer cells.
Mode of Action
This compound interacts with its targets by inhibiting their kinase activity. Unlike many kinase inhibitors that only target VEGF, this compound inhibits receptors in the FGF pathway, as well as VEGF and PDGF . This multi-targeted approach results in a broader spectrum of action against various cancers, including acute myeloid leukemia (AML) and multiple myeloma .
Biochemical Pathways
The inhibition of VEGF, FGF, and PDGF receptors by this compound affects several key biochemical pathways involved in tumor growth and angiogenesis . By blocking these receptors, this compound disrupts the signaling pathways that promote cell proliferation and angiogenesis, thereby inhibiting tumor growth .
Pharmacokinetics
The majority of the administered dose is recovered in feces, suggesting high oral absorption . Dovitinib is eliminated predominantly via oxidative metabolism . These properties likely influence the bioavailability and pharmacokinetics of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are primarily the inhibition of tumor growth and angiogenesis . By inhibiting the activity of VEGF, FGF, and PDGF receptors, this compound disrupts the signaling pathways that promote cell proliferation and angiogenesis, leading to the inhibition of tumor growth .
Analyse Biochimique
Biochemical Properties
N-Desmethyl Dovitinib interacts with multiple enzymes, proteins, and other biomolecules. It is known to inhibit multiple kinases associated with different cancers, including acute myeloid leukemia (AML) and multiple myeloma . The nature of these interactions involves the inhibition of the enzymatic activity of these kinases, thereby disrupting the biochemical reactions they catalyze .
Cellular Effects
This compound has shown significant antitumor activity in various cell lines. It has been reported to suppress cell proliferation and induce apoptosis in colorectal cancer cells . In hepatocellular carcinoma cells, it has been shown to induce apoptosis and overcome resistance to other treatments .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the activity of multiple RTKs, leading to disruption of the signaling pathways these kinases are involved in . This includes the inhibition of fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors .
Temporal Effects in Laboratory Settings
Over time, this compound has shown consistent antitumor activity in laboratory settings. It has been observed to maintain its stability and effectiveness over extended periods in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with dosage. For instance, in a study involving osteosarcoma models, treatment with Dovitinib increased the median survival time by 50% compared to control animals .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is predominantly eliminated via oxidative metabolism, with primary biotransformations including hydroxylation on the fluorobenzyl ring and N-oxidation and carbon oxidation on the methylpiperazine moiety .
Transport and Distribution
This compound is well absorbed and extensively distributed within cells and tissues. It has a high apparent volume of distribution, indicating that it distributes extensively to tissues .
Méthodes De Préparation
The synthesis of N-Desmethyl Dovitinib involves several steps, starting from the parent compound, Dovitinib. The preparation typically includes the following steps:
Dealkylation: The removal of a methyl group from Dovitinib to produce this compound.
Purification: The product is purified using chromatographic techniques to ensure high purity.
Characterization: The final compound is characterized using spectroscopic methods such as NMR and mass spectrometry to confirm its structure.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
N-Desmethyl Dovitinib undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Gastrointestinal Stromal Tumors
In a phase 2 clinical trial, N-Desmethyl Dovitinib demonstrated promising activity as a single agent in patients with advanced gastrointestinal stromal tumors (GISTs). The study indicated a clinical benefit rate of 50% among participants who had previously undergone multiple lines of therapy .
Squamous Cell Carcinoma of the Lung
Another significant application was observed in patients with advanced squamous cell carcinoma of the lung exhibiting FGFR1 amplification. The treatment resulted in an overall response rate of 11.5%, with a disease control rate of 50%. The findings suggest that while the efficacy was modest, further exploration into biomarkers may enhance patient selection for treatment .
Von Hippel-Lindau Disease
A pilot study assessed the safety and efficacy of this compound in patients with von Hippel-Lindau disease, particularly focusing on hemangioblastomas. Unfortunately, the study had to be halted due to adverse events, indicating that while preclinical data showed promise, clinical application may require further investigation into dosing and scheduling strategies .
Tumorgraft Models
Preclinical studies utilizing tumorgraft models have shown that this compound exhibits greater activity than other treatments like sunitinib and sirolimus against renal cell carcinoma. These models retain critical genetic and phenotypic characteristics of the original tumors, providing valuable insights into drug efficacy and potential resistance mechanisms .
Data Summary
The following table summarizes key findings from clinical studies involving this compound:
Comparaison Avec Des Composés Similaires
N-Desmethyl Dovitinib is unique due to its specific inhibition of checkpoint kinase 1 and its potential for combination therapy in cancer treatment. Similar compounds include:
Dovitinib: The parent compound, which also inhibits multiple tyrosine kinases but has a broader target profile.
Lenvatinib: Another tyrosine kinase inhibitor used in cancer treatment, but with different target specificity.
Sorafenib: A kinase inhibitor used in hepatocellular carcinoma, with a different mechanism of action compared to this compound.
This compound stands out due to its specific molecular targets and its potential for use in combination therapies, making it a valuable compound in the field of oncology research.
Activité Biologique
N-Desmethyl Dovitinib, a metabolite of the multi-targeted kinase inhibitor Dovitinib (TKI-258), has garnered attention in the field of oncology due to its potential biological activity against various cancer types. This article explores its mechanisms, efficacy, and clinical implications based on diverse research findings.
Overview of Dovitinib and Its Metabolite
Dovitinib is an orally active small molecule that inhibits multiple receptor tyrosine kinases (RTKs), including those involved in tumor growth and angiogenesis. It targets pathways related to vascular endothelial growth factor (VEGF), fibroblast growth factor (FGF), and platelet-derived growth factor (PDGF) receptors . this compound is formed through the metabolic process and retains significant biological activity, contributing to the overall therapeutic effects observed with Dovitinib.
This compound exerts its biological activity primarily through the inhibition of RTKs that play crucial roles in cancer cell proliferation and survival. The compound's ability to inhibit FGFR3 has been particularly noted in studies involving multiple myeloma, where certain patients with t(4;14) translocation showed stabilization of disease despite no objective responses .
Key Mechanisms Include:
- Inhibition of RTKs : this compound inhibits various RTKs, disrupting signaling pathways that promote tumor growth.
- Cell Cycle Arrest : It has been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : The compound can trigger apoptotic pathways in sensitive cancer cell lines.
Case Studies and Trials
- Multiple Myeloma Study : A phase 2 trial evaluated Dovitinib in patients with relapsed or refractory multiple myeloma. While no objective responses were observed, a stable disease rate of 61.5% was noted in patients with t(4;14) translocation .
- Tumorgraft Models : Research utilizing validated tumorgraft models demonstrated that Dovitinib (and by extension, this compound) exhibited greater activity than sunitinib and sirolimus against renal cell carcinoma (RCC) models, indicating its potential as a more effective therapeutic option .
Table 1: Summary of Clinical Findings on this compound
Study Type | Cancer Type | Key Findings | Stable Disease Rate |
---|---|---|---|
Phase 2 Trial | Multiple Myeloma | No objective responses; some stabilization | 61.5% (t(4;14)+) |
Tumorgraft Study | Renal Cell Carcinoma | Greater activity than sunitinib | Not specified |
Propriétés
IUPAC Name |
4-amino-5-fluoro-3-(6-piperazin-1-yl-1H-benzimidazol-2-yl)-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6O/c21-12-2-1-3-14-16(12)18(22)17(20(28)26-14)19-24-13-5-4-11(10-15(13)25-19)27-8-6-23-7-9-27/h1-5,10,23H,6-9H2,(H,24,25)(H3,22,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUNJGIEUWMQHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747550 | |
Record name | (3E)-4-Amino-5-fluoro-3-[5-(piperazin-1-yl)-1,3-dihydro-2H-benzimidazol-2-ylidene]quinolin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
668432-44-8 | |
Record name | (3E)-4-Amino-5-fluoro-3-[5-(piperazin-1-yl)-1,3-dihydro-2H-benzimidazol-2-ylidene]quinolin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Desmethyldovitinib | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVJ3QQH95R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.